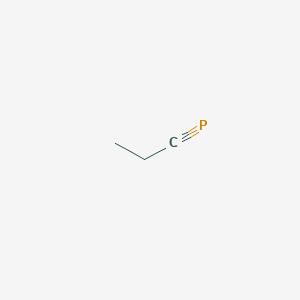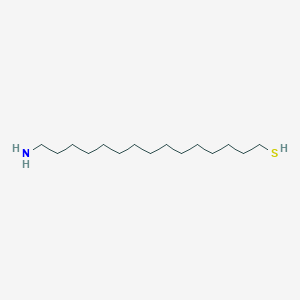
15-Aminopentadecane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Aminopentadecane-1-thiol is an organic compound that belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. This compound is notable for its unique structure, which includes a long carbon chain with an amino group (-NH2) at one end and a thiol group at the other. Thiols are known for their distinctive odors and their ability to form strong bonds with metals, making them useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-Aminopentadecane-1-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea, which produces an isothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol . Another approach involves the reaction of sodium hydrosulfide with an alkyl halide, which directly forms the thiol .
Industrial Production Methods
Industrial production of thiols often relies on the high nucleophilicity of sulfur. For large-scale synthesis, the use of thiourea as a sulfur source is common due to its efficiency and cost-effectiveness. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
15-Aminopentadecane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, which are important in various biochemical processes.
Reduction: Thiols can be reduced to form hydrogen sulfide and the corresponding alkane.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides are commonly used as substrates in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Hydrogen sulfide and alkanes
Substitution: Thioethers (sulfides) and other substituted products
Applications De Recherche Scientifique
15-Aminopentadecane-1-thiol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 15-Aminopentadecane-1-thiol involves its ability to form strong bonds with metals and other electrophiles. The thiol group can undergo oxidation to form disulfides, which are crucial in maintaining the structural integrity of proteins. Additionally, the amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decane-1-thiol: Similar in structure but lacks the amino group, making it less versatile in certain applications.
Cysteine: An amino acid with a thiol group, widely studied for its role in protein structure.
Thioethers: Compounds with sulfur atoms bonded to two carbon atoms, differing in reactivity and applications compared to thiols.
Uniqueness
15-Aminopentadecane-1-thiol is unique due to its dual functional groups, which allow it to participate in a broader range of chemical reactions and applications. The presence of both an amino and a thiol group makes it particularly valuable in biochemical and industrial contexts .
Propriétés
Numéro CAS |
203790-57-2 |
|---|---|
Formule moléculaire |
C15H33NS |
Poids moléculaire |
259.5 g/mol |
Nom IUPAC |
15-aminopentadecane-1-thiol |
InChI |
InChI=1S/C15H33NS/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-16H2 |
Clé InChI |
JKKKCDRCRRNQSY-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCN)CCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


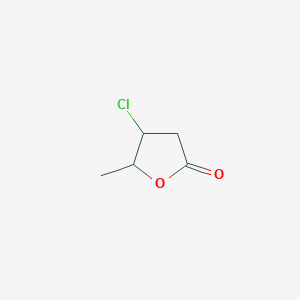
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
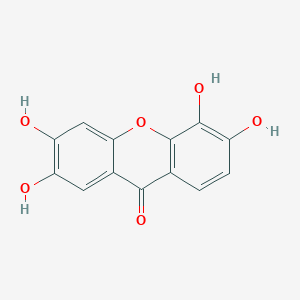

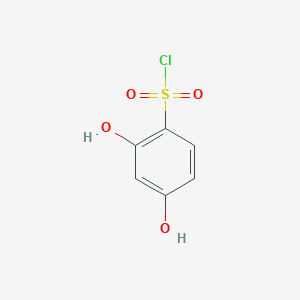
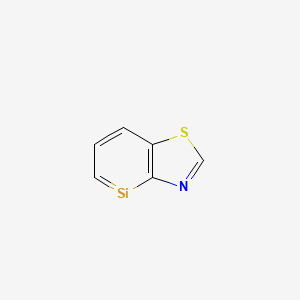
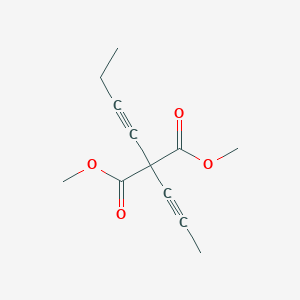
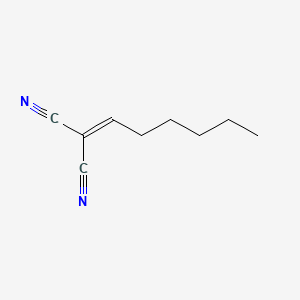
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
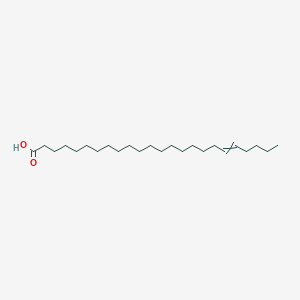
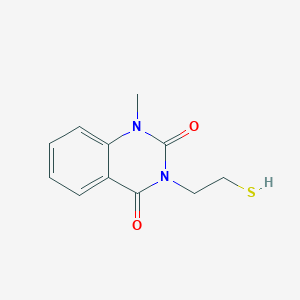
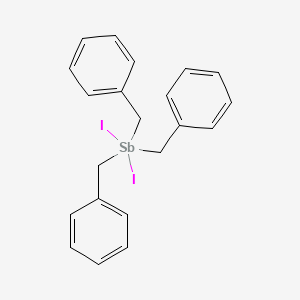
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
